Elevated Lipophilicity vs. Non-Brominated Analog: LogP Comparison
The 4-bromo substituent in 4-bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine raises the predicted LogP by +0.763 units compared to the non-brominated analog 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine . This translates to an approximately 5.8-fold increase in lipophilicity, which directly impacts membrane permeability, metabolic stability, and hydrophobic binding-pocket complementarity in kinase targets.
| Evidence Dimension | Lipophilicity (ACD/Labs predicted LogP) |
|---|---|
| Target Compound Data | LogP = 2.664 |
| Comparator Or Baseline | 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine (CAS 1934975-58-2): LogP = 1.9015 |
| Quantified Difference | ΔLogP = +0.763 (≈5.8× higher lipophilicity) |
| Conditions | ACD/Labs predicted LogP values reported on vendor technical datasheets (Leyan, accessed May 2026) |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability and stronger hydrophobic interactions within kinase ATP-binding sites, making the brominated compound a more suitable starting point for CNS-penetrant or intracellular-targeting programs.
